N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22F2N4O3 and its molecular weight is 488.495. The purity is usually 95%.
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Biological Activity
N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (CAS Number: 1184964-44-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core fused with an indole moiety. The presence of difluorophenyl and methoxybenzyl substituents contributes to its unique pharmacological profile.
Biological Activity Overview
-
Anti-inflammatory Activity
- Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It was found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. In vitro assays indicated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages .
- The IC50 values for COX-2 inhibition were reported at 0.04 μmol, comparable to the standard drug celecoxib . Furthermore, in vivo experiments using carrageenan-induced paw edema models showed a marked reduction in inflammation, indicating its therapeutic potential against inflammatory diseases .
-
Antitumor Activity
- The compound has also been evaluated for its anticancer properties. Preliminary studies indicated that it possesses cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic investigations revealed that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .
- Molecular docking studies suggest that this compound binds effectively to targets involved in cancer cell signaling pathways, enhancing its potential as a lead compound for further development .
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrimidine and indole rings can significantly influence its potency and selectivity:
Substituent | Effect on Activity |
---|---|
Difluorophenyl | Enhances binding affinity |
Methoxybenzyl | Increases solubility and bioavailability |
Methyl group at position 8 | Contributes to antitumor activity |
Case Studies and Experimental Findings
- In Vitro Studies
- In Vivo Studies
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-22-12-18(28)6-9-21(22)29)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPIJOJLOXIVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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